Navigating the Uncharted: A Predictive and Methodological Guide to the Pharmacokinetics and ADME Profile of 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride
Navigating the Uncharted: A Predictive and Methodological Guide to the Pharmacokinetics and ADME Profile of 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride
Foreword: Charting a Course in a Data-Scarce Landscape
In the realm of drug discovery and development, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as its pharmacokinetic profile, is paramount. This guide ventures into the specific case of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride, a molecule of interest for which extensive public data on its pharmacokinetic profile is not yet available.
This document, therefore, adopts a dual-pronged approach. Firstly, it provides a predictive analysis of the likely ADME characteristics of 1-phenyl-piperazine-2-carboxylic acid dihydrochloride, drawing upon established knowledge of the broader class of phenylpiperazine derivatives. Phenylpiperazines are a well-recognized scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2] Secondly, and more critically for the researcher, this guide lays out the detailed, industry-standard experimental workflows and in silico modeling techniques that would be employed to definitively characterize the pharmacokinetic profile of this, or any similar, novel chemical entity.
By explaining the "why" behind each experimental choice, this guide aims to serve as a practical and intellectually rigorous resource for researchers, scientists, and drug development professionals tasked with navigating the early, data-scarce stages of preclinical development.
Absorption: The Gateway to Systemic Exposure
The absorption of an orally administered drug dictates its bioavailability and the onset of its therapeutic effect. For 1-phenyl-piperazine-2-carboxylic acid dihydrochloride, we must consider its physicochemical properties and the general behavior of related structures.
Predicted Absorption Characteristics
Given its structure as a dihydrochloride salt of a carboxylic acid, 1-phenyl-piperazine-2-carboxylic acid is expected to be a water-soluble compound.[3] While high water solubility is advantageous for formulation, it can sometimes be a double-edged sword for passive diffusion across the lipid-rich intestinal membrane.
The piperazine moiety is a common feature in many CNS-active drugs and is often included to improve physicochemical properties that can lead to better bioavailability.[4] However, the overall absorption will be a balance between its solubility and its ability to permeate the intestinal epithelium. Studies on other phenylpiperazine derivatives have shown a wide range of absorption profiles, indicating that substitutions on the phenyl and piperazine rings play a crucial role.[5][6]
Key Experimental Protocols for Determining Oral Absorption
To move from prediction to concrete data, a series of well-established in vitro and in vivo assays are essential. The choice of these assays is driven by the need to understand both passive permeability and the potential role of active transport mechanisms.
1.2.1 In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[6] This assay is a cornerstone for predicting oral drug absorption.
Step-by-Step Caco-2 Permeability Protocol:
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement:
-
The test compound (1-phenyl-piperazine-2-carboxylic acid dihydrochloride) is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
Samples are taken from the basolateral (B) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
-
Quantification and Data Analysis: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The apparent permeability coefficient (Papp) is then calculated.
Causality Behind the Choices: The Caco-2 model is chosen for its high predictive value for human oral absorption. Measuring bidirectional transport (A to B and B to A) is crucial for identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can significantly limit oral bioavailability.
1.2.2 In Vivo Pharmacokinetic Studies in Preclinical Species
Ultimately, in vivo studies are required to understand the true absorption profile in a living system. Rodent models, such as rats, are commonly used for initial pharmacokinetic screening.
Workflow for an Oral Pharmacokinetic Study in Rats:
Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.
Distribution: Where Does the Compound Go?
Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and organs of the body. Key parameters influencing distribution include plasma protein binding, tissue permeability, and the compound's lipophilicity.
Predicted Distribution Profile
Phenylpiperazine derivatives are often designed to target the central nervous system (CNS), which requires the ability to cross the blood-brain barrier (BBB).[2] The small and lipophilic nature of some N-phenylpiperazine molecules facilitates this.[2] For 1-phenyl-piperazine-2-carboxylic acid dihydrochloride, the presence of the carboxylic acid group may increase its polarity, potentially limiting BBB penetration unless an active transport mechanism is involved. Its distribution to other tissues will be influenced by its binding to plasma proteins like albumin.
Essential Experiments for Characterizing Distribution
2.2.1 Plasma Protein Binding (PPB) Assay
High binding to plasma proteins restricts the amount of free drug available to exert its effect and to be cleared from the body. Equilibrium dialysis is the gold standard for determining PPB.
Equilibrium Dialysis Protocol:
-
A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
The test compound is added to the plasma side.
-
The system is incubated until equilibrium is reached.
-
The concentrations of the compound in both the plasma and buffer chambers are measured.
-
The percentage of bound and unbound drug is calculated.
Causality Behind the Choice: Understanding the free fraction of the drug is critical for interpreting efficacy and toxicity data, as it is the unbound drug that is pharmacologically active.
2.2.2 In Silico Prediction of Distribution
Computational models can provide initial estimates of key distribution parameters.
| Parameter | Predicted Value (Based on Class) | Significance | In Silico Tool Example |
| Volume of Distribution (Vd) | Moderate to High | A high Vd suggests extensive tissue distribution. | pkCSM, SwissADME[7][8] |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Crucial for CNS-acting drugs. The carboxylic acid may limit passive diffusion. | ADMET Predictor, DruMAP 2.0[7] |
| Plasma Protein Binding (%) | 20-90% (variable) | Affects the free drug concentration. | ACD/Percepta[7] |
Metabolism: The Biotransformation Pathway
Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role.
Predicted Metabolic Pathways
For arylpiperazine derivatives, metabolism is predominantly mediated by CYP enzymes.[4] Common metabolic reactions include:
-
Hydroxylation of the aromatic ring.
-
N-dealkylation of the piperazine ring.
-
Oxidation of the piperazine ring.
It is highly probable that 1-phenyl-piperazine-2-carboxylic acid dihydrochloride will be a substrate for one or more CYP isoforms, particularly CYP2D6 and CYP3A4, which are major drug-metabolizing enzymes. In silico metabolism prediction tools suggest that CYP2D6 is a primary metabolizer for benzylpiperazine, a related compound.[7]
Caption: Generalized metabolic pathway for arylpiperazine derivatives.
Methodologies for Metabolic Profiling
3.2.1 In Vitro Metabolic Stability Assay
This assay provides an initial assessment of how quickly a compound is metabolized by the liver.
Liver Microsome Stability Protocol:
-
The test compound is incubated with human liver microsomes (which contain a high concentration of CYP enzymes) and the necessary cofactor, NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a solvent like acetonitrile.
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Causality Behind the Choice: This is a high-throughput and cost-effective way to rank compounds based on their metabolic stability. A very short half-life may indicate that the compound will be cleared too rapidly in vivo to be an effective drug.
3.2.2 Reaction Phenotyping
This experiment identifies which specific CYP isoforms are responsible for metabolizing the drug. This is critical for predicting potential drug-drug interactions. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in liver microsomes.
Excretion: The Final Exit
Excretion is the process of removing the drug and its metabolites from the body. The primary routes of excretion are renal (via urine) and biliary (via feces).
Predicted Excretion Profile
The excretion route for 1-phenyl-piperazine-2-carboxylic acid dihydrochloride will depend on its properties and those of its metabolites. As a water-soluble compound, and with the presence of a carboxylic acid group, renal excretion of the parent compound and its polar metabolites is likely to be a significant pathway. Some in silico predictions for benzylpiperazine suggest it is a substrate for the organic cation transporter 2 (OCT2), which would support active renal excretion.[7]
In Vivo Mass Balance Study
The definitive study to determine the routes and extent of excretion is a mass balance study, often conducted in a preclinical species using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H).
Mass Balance Study Workflow:
-
A radiolabeled version of the drug is synthesized.
-
A single dose is administered to the test animals (e.g., rats).
-
Urine, feces, and cage wash are collected at regular intervals until radioactivity levels are negligible.
-
The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route.
-
Metabolite profiling of the urine and feces can be performed to identify the major excretory products.
Synthesis and Conclusion
Summary of Predicted ADME Profile:
| ADME Parameter | Predicted Profile for 1-Phenyl-piperazine-2-carboxylic Acid Dihydrochloride |
| Absorption | Likely to be water-soluble. Oral absorption will depend on the balance between solubility and membrane permeability. May be a substrate for transporters. |
| Distribution | Moderate to high tissue distribution is possible. The carboxylic acid group may limit passive diffusion across the blood-brain barrier. Plasma protein binding is variable. |
| Metabolism | Expected to be metabolized by hepatic CYP450 enzymes, particularly CYP2D6 and CYP3A4. Primary reactions are likely to be aromatic hydroxylation and N-oxidation. |
| Excretion | Renal excretion of the parent compound and its polar metabolites is predicted to be a major route. |
This guide has outlined the logical and systematic experimental approach required to move beyond these predictions and establish a definitive pharmacokinetic profile. The described in vitro and in vivo studies represent a standard, self-validating system that forms the bedrock of preclinical drug development. For any researcher or drug development professional working with this or similar compounds, the methodologies detailed herein provide a robust framework for characterization, enabling informed decisions as the molecule advances through the development pipeline.
References
-
Dokuzparmak Ç., Tuncay F., Ozdemir S. B., et al. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. 2022;19(7):2739-2748. [Link]
-
Bang-Andersen B, Ruhland T, Jørgensen M, et al. Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. ACS Publications. [Link]
-
Sağlık BN, Çebeci O, Çavuşoğlu T, et al. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. [Link]
-
Edmunds AJ, Morris J. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. 2022;70(24):7139-7170. [Link]
-
MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]
-
Jurowski K, Kobylarz D, Noga M. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. [Link]
-
Zala AR, Rajani DP, Kumari P. Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. PubMed. [Link]
-
JETIR. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. [Link]
-
Sanna F, et al. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]
-
Sobaś P, Kotańska M, Marcinkowska M, et al. The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Jampilek J, et al. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. [Link]
-
NextSDS. 1-Phenylpiperidine-2-carboxylic acid — Chemical Substance Information. [Link]
-
Whitehead K, Kopechek J, Porter E, et al. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]
-
NextSDS. 1-PHENYL-PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE — Chemical Substance Information. [Link]
-
Al-Ghorbani M, et al. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
-
Whitehead K, Kopechek J, Porter E, et al. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isaacpub.org [isaacpub.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
